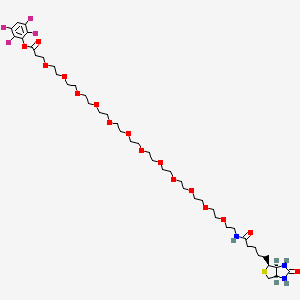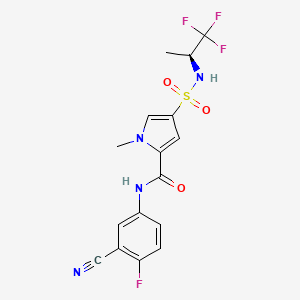
Biotin-PEG12-TFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG12-TFP ester is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . It is a polyethylene glycol (PEG)-based PROTAC linker .
Synthesis Analysis
Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds .
Molecular Structure Analysis
The molecular weight of Biotin-PEG12-TFP ester is 992.08. Its chemical formula is C43H69F4N3O16S . The SMILES representation is O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(OC1=C(F)C(F)=CC(F)=C1F)=O)CCCC[C@@H]2SCC@N3)([H])NC3=O .
Chemical Reactions Analysis
Biotin-PEG12-TFP ester can react with amine (-NH2) compounds to form stable amide bonds . The 2,3,5,6-tetrafluorophenyl (TFP) moiety of Biotin-dPEG®12-TFP ester hydrolyzes more slowly than NHS esters in aqueous media and is more reactive towards amines than NHS esters .
Physical And Chemical Properties Analysis
Biotin-PEG12-TFP ester has a molecular weight of 992.08 and a chemical formula of C43H69F4N3O16S . The single molecular weight Biotin-dPEG®12-TFP ester has a long spacer of precise length (47.6 Å) between the biotin moiety and the labeled molecule .
Wissenschaftliche Forschungsanwendungen
Protein Labeling
Biotin-PEG12-TFP ester is used for protein labeling . It can biotinylate antibodies or other proteins for detection or purification using streptavidin probes or resins . This is particularly useful in various biological and biochemical research applications.
Amine-Reactive
This compound reacts with primary amines (-NH2), such as the side-chain of lysines (K) or the amino-termini of polypeptides . This property allows it to form stable amide bonds, making it a valuable tool in peptide and protein research.
Pegylation
Biotin-PEG12-TFP ester contains a hydrophilic, 12-unit, polyethylene glycol (PEG) group . Pegylation imparts water solubility to the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution . This is beneficial in maintaining the stability and activity of the biotinylated compounds.
Enhancing Solubility
The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . This helps to maximize the solubility of antibodies and other proteins , which is crucial in various research and clinical applications.
PROTAC Linker
Biotin-PEG12-TFP ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs , which are molecules that induce targeted protein degradation. This has significant implications in drug discovery and development.
Stable Amide Bond Formation
Biotin-PEG12-TFP ester can react with amine (-NH2) compound to form stable amide bonds . This property is essential in various chemical synthesis and bioconjugation applications.
Wirkmechanismus
Target of Action
Biotin-PEG12-TFP ester is a biotinylation reagent . Its primary targets are amine (-NH2) compounds . These compounds are abundant in biological systems, particularly in proteins where they are present in the side chains of lysine residues .
Mode of Action
Biotin-PEG12-TFP ester reacts with amine (-NH2) compounds to form stable amide bonds . This reaction is facilitated by the tetrafluorophenyl (TFP) ester group in the compound, which is more reactive towards amines . The result is a covalently bound biotin moiety, which can be recognized and bound by proteins like avidin and streptavidin .
Biochemical Pathways
The primary biochemical pathway involved in the action of Biotin-PEG12-TFP ester is the biotinylation of proteins . This process involves the covalent attachment of biotin to proteins, which can significantly enhance the functionality of the proteins. For instance, biotinylated antibodies can amplify signal, thereby increasing the sensitivity of many assays .
Pharmacokinetics
This property can enhance the bioavailability of the compound, as it facilitates its distribution in aqueous biological systems .
Result of Action
The result of Biotin-PEG12-TFP ester’s action is the formation of biotinylated molecules . These molecules have enhanced functionality, as the biotin group is relatively small and typically allows the biotinylated proteins to retain their biological activity . Furthermore, biotinylated proteins can be purified using immobilized streptavidin, avidin, or NeutrAvidin Protein affinity resins and detected in ELISA .
Action Environment
The action of Biotin-PEG12-TFP ester is influenced by environmental factors such as pH. The compound has optimal reactivity in the pH range of 7.5 – 8.5 . Additionally, the TFP ester group is more hydrolytically stable than the corresponding NHS ester, providing better labeling of peptides, proteins, and other biomolecules .
Safety and Hazards
Zukünftige Richtungen
Biotin-PEG12-TFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a biotinylation reagent that can react with amine (-NH2) compounds to form stable amide bonds . The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule . This suggests that Biotin-PEG12-TFP ester may be useful in the development of antibody drug conjugates .
Eigenschaften
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H69F4N3O16S/c44-33-31-34(45)40(47)42(39(33)46)66-38(52)5-7-54-9-11-56-13-15-58-17-19-60-21-23-62-25-27-64-29-30-65-28-26-63-24-22-61-20-18-59-16-14-57-12-10-55-8-6-48-37(51)4-2-1-3-36-41-35(32-67-36)49-43(53)50-41/h31,35-36,41H,1-30,32H2,(H,48,51)(H2,49,50,53)/t35-,36-,41-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIPJSYUMZZNU-XRBIJUOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H69F4N3O16S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
992.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG12-TFP ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[c]pyrrole-2(1H)-carboxamide, 5-[[2-[(2S,4S)-2-cyano-4-fluoro-1-pyrrolidinyl]-2-oxoethyl]amino]hexahydro-N,N,5-trimethyl-, (3aa,5a,6aa)-, 4-methylbenzenesulfonate (1:1)](/img/structure/B606042.png)



![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)




